

Introduction: Situating 2,5-Dimethylcinnamic Acid in Modern Research

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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

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Cinnamic acid and its derivatives represent a cornerstone class of molecules in medicinal chemistry and materials science. These α,β -unsaturated aromatic carboxylic acids, found widely in the plant kingdom, serve as versatile scaffolds for drug development due to their established safety profile and diverse biological activities.^[1] This guide focuses on a specific, synthetically accessible member of this family: **2,5-Dimethylcinnamic acid** (CAS No. 95883-10-6).

While the parent molecule, cinnamic acid, is known for its antioxidant, antimicrobial, and anticancer properties, the strategic placement of substituents on the phenyl ring allows for the fine-tuning of its physicochemical and pharmacological profiles.^{[1][2]} The introduction of two methyl groups at the C2 and C5 positions, as in **2,5-dimethylcinnamic acid**, imparts a distinct lipophilic character and steric hindrance compared to its hydroxylated or methoxylated cousins. Understanding the fundamental properties of this specific analogue is critical for researchers aiming to leverage its unique structure in rational drug design, polymer synthesis, or as a chemical intermediate.

This document provides a comprehensive technical overview of **2,5-dimethylcinnamic acid**, moving beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and potential utility for professionals in drug development and chemical research.

Section 1: Core Physicochemical and Structural Characteristics

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For **2,5-Dimethylcinnamic acid**, the interplay between the rigid aromatic ring, the electron-withdrawing carboxylic acid group, and the lipophilic methyl substituents defines its solubility, melting point, and acidity. These parameters are crucial for predicting its absorption and distribution in biological systems and for designing appropriate formulation and analytical strategies.

Key Physical and Chemical Identifiers

The following table summarizes the essential physicochemical data for **2,5-Dimethylcinnamic acid**. This data serves as the primary reference for its handling, characterization, and use in experimental design.

Property	Value	Source(s)
IUPAC Name	(2E)-3-(2,5-dimethylphenyl)prop-2-enoic acid	N/A
CAS Number	95883-10-6	[3][4][5]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[5][6]
Molecular Weight	176.22 g/mol	[5][6]
Appearance	Solid	[5]
Melting Point	129-131 °C	[3][4][5]
Boiling Point	307.0 ± 11.0 °C (Predicted)	[4]
Water Solubility	Insoluble	[3]
pKa	4.53 ± 0.10 (Predicted)	[4]
Chemical Stability	Stable under normal conditions	[5]

Expert Insights: The melting point of 129-131 °C indicates a crystalline solid with moderate intermolecular forces. Its insolubility in water is expected due to the dominance of the nonpolar dimethylphenyl group and is a key consideration for biological assays, often requiring co-solvents like DMSO or ethanol. The predicted pKa of ~4.5 suggests it is a weak acid, similar to

benzoic acid, and will be predominantly in its deprotonated, carboxylate form at physiological pH (7.4). This has significant implications for membrane transport and interaction with biological targets.

Section 2: Predicted Spectroscopic Profile for Structural Verification

While dedicated experimental spectra for **2,5-Dimethylcinnamic acid** are not widely published, its structure allows for a highly accurate prediction of its spectroscopic signatures. These predictions are indispensable for confirming the identity and purity of newly synthesized or purchased material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The trans-configuration of the alkene is confirmed by a large coupling constant (~16 Hz) between the vinylic protons.

- Carboxylic Acid (1H): A broad singlet, typically downfield, $\delta > 11.0$ ppm.
- Vinylic Protons (2H): Two doublets. $\text{H}\beta$ (alpha to the ring) will be further downfield than $\text{H}\alpha$ (alpha to the carbonyl) due to deshielding by the aromatic ring. Expect $\delta \sim 7.7$ ppm (d, 1H, $J \approx 16$ Hz) and $\delta \sim 6.4$ ppm (d, 1H, $J \approx 16$ Hz).
- Aromatic Protons (3H): A complex multiplet or set of distinct signals between $\delta 7.0$ -7.4 ppm.
- Methyl Protons (6H): Two sharp singlets, each integrating to 3H, in the upfield region, likely between $\delta 2.2$ -2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR for full structural confirmation.

- Carbonyl Carbon (C=O): Weak signal, $\delta \sim 168$ -172 ppm.
- Aromatic & Vinylic Carbons (C=C): Multiple signals in the $\delta 115$ -145 ppm region. The C-ipso carbons attached to the methyl groups will be distinct.

- Methyl Carbons (-CH₃): Two strong signals in the upfield region, δ ~19-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum will be dominated by the carboxylic acid and alkene moieties.[7]

- O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[7]
- C=O Stretch: A strong, sharp absorption at ~1680-1700 cm⁻¹, indicative of a conjugated carboxylic acid.[7]
- C=C Stretch (Alkene): A distinct peak around ~1620-1640 cm⁻¹.[7]
- C=C Stretch (Aromatic): Peaks around ~1600 and ~1500 cm⁻¹.
- =C-H Bending (trans-alkene): A strong out-of-plane bend near 980 cm⁻¹.

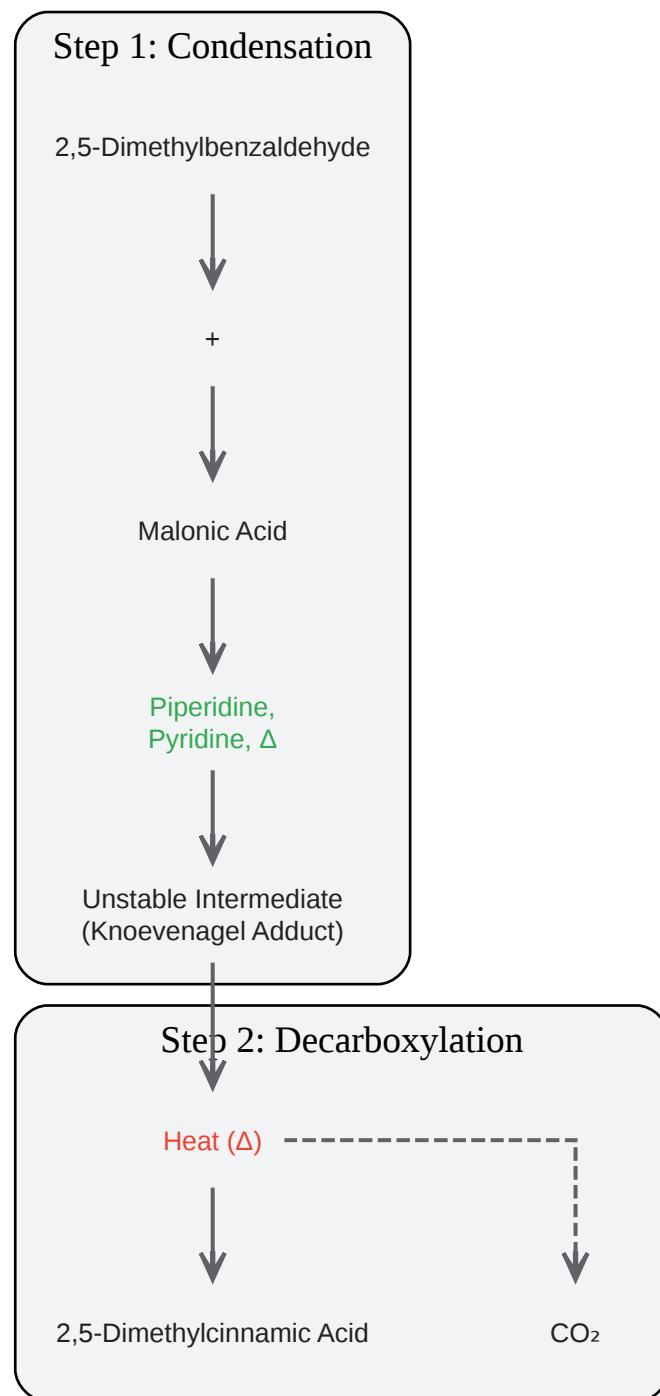
Section 3: Synthesis and Chemical Reactivity

The reliable synthesis of **2,5-Dimethylcinnamic acid** is crucial for its availability in research. The most direct and widely used method is the Knoevenagel condensation.

Recommended Synthesis: Knoevenagel Condensation

This reaction provides a high-yield, straightforward route from commercially available starting materials: 2,5-dimethylbenzaldehyde and malonic acid.[8][9] The reaction is typically catalyzed by a mild base like piperidine, often with pyridine or another organic solvent.[10]

Mechanism Rationale: The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β -unsaturated carboxylic acid. The use of pyridine as a solvent and piperidine as a catalyst is a classic combination that effectively facilitates both the condensation and subsequent decarboxylation steps.[8]



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Caption: Knoevenagel condensation pathway for synthesis.

Reactivity Profile

The chemistry of **2,5-Dimethylcinnamic acid** is dominated by three main features:

- Carboxylic Acid Group: Undergoes standard reactions such as esterification (with an alcohol and acid catalyst), conversion to an acid chloride (with thionyl chloride), and amidation.
- Alkene Double Bond: Susceptible to electrophilic addition reactions (e.g., hydrogenation to form 2,5-dimethylhydrocinnamic acid) and can participate in polymerization or cycloaddition reactions under appropriate conditions.
- Aromatic Ring: The electron-donating methyl groups activate the ring towards electrophilic aromatic substitution, although the substitution pattern will be directed by both methyl groups and the deactivating propenoic acid side chain.

Section 4: Authoritative Experimental Protocols

Trustworthy data relies on robust and validated analytical methods. The following protocols are based on established methodologies for cinnamic acid derivatives and are directly applicable to **2,5-Dimethylcinnamic acid**.

Protocol: Purity and Quantification by Reverse-Phase HPLC-UV

This method is designed for the quantitative analysis and purity assessment of **2,5-Dimethylcinnamic acid** in research samples. It is adapted from validated methods for similar analytes.[\[11\]](#)[\[12\]](#)

Rationale: Reverse-phase HPLC is the gold standard for analyzing small organic molecules of moderate polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for fine-tuning of the retention time. Acetic acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. UV detection at 270 nm is chosen as it is near the absorbance maximum for the conjugated system, providing high sensitivity.[\[12\]](#)

Caption: Workflow for HPLC-UV quantitative analysis.

Step-by-Step Methodology:

- Instrumentation and Conditions:

- HPLC System: Standard system with a UV-Vis detector.
 - Column: C18, 4.6 x 250 mm, 5 μ m particle size.[[12](#)]
 - Mobile Phase: Acetonitrile : Water : Acetic Acid (40:60:0.5, v/v/v).
 - Flow Rate: 1.0 mL/min.[[12](#)]
 - Column Temperature: Ambient (25 °C).
 - Detection Wavelength: 270 nm.[[12](#)]
 - Injection Volume: 20 μ L.
- Standard Preparation:
 - Prepare a 1.0 mg/mL stock solution of **2,5-Dimethylcinnamic acid** in HPLC-grade methanol.
 - Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 μ g/mL to 100 μ g/mL.
 - Sample Analysis:
 - Dissolve the unknown sample in methanol and dilute with the mobile phase to fall within the calibration range.
 - Filter all standards and samples through a 0.22 μ m syringe filter before injection.
 - Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r^2) of ≥ 0.995 .
 - Inject the unknown samples. Determine the concentration by interpolating their peak areas from the calibration curve.

Section 5: Relevance and Applications in Drug Development

While specific biological activities of **2,5-Dimethylcinnamic acid** are not extensively documented, the broader class of cinnamic acid derivatives is a subject of intense investigation in pharmacology. The structural motif is a "privileged scaffold," appearing in numerous compounds with significant therapeutic potential.[13]

- **Anticancer Activity:** Many cinnamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting angiogenesis, or targeting specific signaling pathways.[1][13]
- **Antimicrobial and Antifungal Properties:** The conjugated system and carboxylic acid group can interfere with microbial cell membranes and key metabolic enzymes, making these compounds promising leads for new antibiotics and antifungals.[2]
- **Anti-inflammatory and Antioxidant Effects:** Cinnamic acids can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.[14]
- **Antidiabetic Potential:** Certain substituted cinnamic acids have been shown to improve insulin sensitivity and glucose metabolism, making them attractive for the development of novel antidiabetic agents.[1][14]

Expert Insights: The 2,5-dimethyl substitution pattern increases the lipophilicity of the molecule compared to hydroxylated or methoxylated analogs. This may enhance its ability to cross cell membranes, potentially increasing bioavailability and intracellular target engagement. Researchers developing novel therapeutics based on a cinnamic acid scaffold should consider **2,5-Dimethylcinnamic acid** as a valuable building block to explore the effects of lipophilicity and steric bulk on target binding and overall activity.

Conclusion

2,5-Dimethylcinnamic acid is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its straightforward synthesis via Knoevenagel condensation and its structural relationship to a class of compounds with proven, diverse biological activities make it a molecule of significant interest. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals

to confidently incorporate **2,5-Dimethylcinnamic acid** into their research and development programs, paving the way for new discoveries in medicine and materials science.

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